11a-ACETOXYPROGESTERONE
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17?,18-,19?,20-,21?,22+,23-/m1/s1 |
InChI Key |
IWRPVTXREVYBHT-QHXXRISESA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Transformations of 11α Acetoxyprogesterone
Microbial Biotransformation Pathways of Progesterone (B1679170) to 11α-Acetoxyprogesterone
The conversion of progesterone into its 11α-hydroxylated and subsequently acetylated derivatives is a cornerstone of industrial steroid synthesis, providing a more efficient and stereoselective alternative to purely chemical methods. nih.gov Fungi, with their diverse enzymatic machinery, are central to this process.
A variety of fungal strains have been identified for their capacity to hydroxylate progesterone. The most notable and industrially significant reaction is the 11α-hydroxylation. Species from the genera Rhizopus and Aspergillus are particularly renowned for this capability. nih.gov
Rhizopus species : Rhizopus nigricans and Rhizopus oryzae are classic examples used for the 11α-hydroxylation of progesterone. nih.govresearchgate.netmicrobiologyresearch.org The process using Rhizopus species was patented in 1952, marking a significant milestone in the production of steroid drugs. aensiweb.comnih.gov Growing cultures of Rhizopus nigricans (specifically strain NRRL 1477) are known to hydroxylate progesterone predominantly at the 11α-position, although 17α- and 6β-hydroxylation can also occur. microbiologyresearch.org
Aspergillus species : Various Aspergillus species, including Aspergillus ochraceus, Aspergillus niger, and Aspergillus nidulans, are effective in this biotransformation. researchgate.netmdpi.comasm.org A. ochraceus mycelium is known to convert progesterone into 11α-hydroxyprogesterone. asm.org Similarly, strains of A. niger can transform progesterone into 11α-hydroxyprogesterone and subsequently into 6β,11α-dihydroxyprogesterone. aensiweb.com The ability to perform 11α-hydroxylation is considered a key diagnostic feature for members of the Emericella nidulans group, which includes Aspergillus nidulans. researchgate.net
Pycnosporium species : While more commonly associated with other hydroxylations, Pycnosporium species ATCC 12231 has been noted for its ability to transform 17α-acetoxyprogesterone, yielding 11β-hydroxy and 11β,12β-dihydroxy derivatives, demonstrating the diverse hydroxylating capabilities within fungi. nih.gov
The following table summarizes the key fungal strains and their primary transformation products from progesterone.
| Fungal Strain | Primary Product(s) from Progesterone | Reference(s) |
| Rhizopus nigricans | 11α-hydroxyprogesterone, 11α-hydroxyallopregnane-3,20-dione | microbiologyresearch.org |
| Rhizopus oryzae | 11α-hydroxyprogesterone, 6β-hydroxyprogesterone | nih.govresearchgate.net |
| Aspergillus ochraceus | 11α-hydroxyprogesterone | asm.org |
| Aspergillus niger | 11α-hydroxyprogesterone, 6β,11α-dihydroxyprogesterone | aensiweb.com |
| Aspergillus nidulans | 11α-hydroxyprogesterone | mdpi.comresearchgate.net |
| Aspergillus brasiliensis | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | nih.gov |
| Mucor racemosus | 11α-hydroxyprogesterone, Aldosterone, 20-hydroxy-pregnan-18-oic acid | scispace.com |
| Isaria farinosa | 6β,11α-dihydroxyprogesterone | nih.gov |
Fungal hydroxylation of the steroid nucleus is remarkable for its high degree of regio- and stereoselectivity. The introduction of a hydroxyl group at the C-11 position is a particularly challenging chemical synthesis step, which makes the microbial route highly valuable. nih.gov
The 11α-hydroxylase enzymes in fungi like Rhizopus and Aspergillus exhibit a strong preference for the α-position at the C-11 carbon of the progesterone molecule. nih.govmicrobiologyresearch.org While other hydroxylated byproducts can be formed, such as at the 6β, 7α, 14α, and 17α positions, the 11α-hydroxylation is typically the dominant reaction in selected strains. microbiologyresearch.orgnih.govnih.gov For example, in Rhizopus oryzae, the enzyme CYP509C12 hydroxylates progesterone predominantly at the 11α position, with only minor formation of 6β-hydroxyprogesterone. nih.gov This specificity is crucial for industrial applications, as it simplifies the purification process and maximizes the yield of the desired intermediate, 11α-hydroxyprogesterone. The enzyme's active site structure is believed to bind the progesterone substrate in a specific orientation that exposes the 11α-hydrogen atom to the reactive heme-oxygen complex. nih.gov
Following hydroxylation, the subsequent acetylation of the 11α-hydroxyl group to form 11α-acetoxyprogesterone can also be achieved through microbial processes. While the hydroxylation step is more widely studied, microbial acetylation is a known biotransformation. This reaction can be used diagnostically to classify certain microorganisms. researchgate.net It has been noted that microbial acetylation can differentiate between steroid epimers, for instance, by acetylating a 17β-hydroxy group while leaving a 17α-hydroxy group untouched. researchgate.net However, reports also indicate that hydroxyl groups at the 11α, 11β, 20β, and 21 positions are generally not acetylated under the same conditions. researchgate.net
More recent research has focused on the biotransformation of 11α-acetoxyprogesterone itself by endophytic fungi like Phyllosticta sp., which can introduce further hydroxylations onto the acetylated steroid, indicating that the acetylated form can be a substrate for further microbial modifications. researchgate.net
The efficiency and outcome of the microbial transformation of progesterone are highly dependent on the fermentation conditions. Optimizing these parameters is critical for maximizing the yield of 11α-hydroxyprogesterone and minimizing byproducts.
Media Composition : The presence of specific nutrients can significantly impact the process. For instance, the addition of a carbohydrate source like glucose is often necessary for the transformation by fungal spores. asm.org The optimal concentration of the progesterone substrate is also a key factor; for Mucor racemosus, the maximum bioconversion efficiency was achieved at a substrate concentration of 10 mg/50 mL. scispace.com The presence of certain nitrogen sources, however, was found not to influence the fermentation by Fusarium solani spores. thieme-connect.com
Aeration : Sufficient aeration, typically achieved through agitation in shake flasks, is crucial for the oxidative hydroxylation reaction. thieme-connect.com Inadequate aeration can retard the biotransformation process, possibly due to the formation of dense fungal biomass that inhibits oxygen exchange. scispace.com
pH : The pH of the medium is another critical parameter. For Mucor racemosus, the optimal pH for progesterone conversion was found to be 5.5. scispace.com For extracts of Rhizopus nigricans, the optimal pH for 11α-hydroxylation was 7.5, whereas 17α-hydroxylation was optimal at pH 6.5, demonstrating how pH can influence the selectivity of the reaction. microbiologyresearch.org
Temperature : The transformation is sensitive to temperature. Studies with Fusarium solani spores showed an optimal temperature range of 20–30°C. thieme-connect.com Similarly, for conidia of Aspergillus ochraceus, the temperature had little influence between 24 and 33°C, but conversion rates dropped at 20°C and 37°C. asm.org
Incubation Time : The duration of the biotransformation affects the product yield. With Mucor racemosus, the maximum yield of hydroxylated products was reached after 48 hours, with a decrease upon further incubation, likely due to the further metabolism of the products. scispace.com
Acetylation of 11α-Hydroxyprogesterone to 11α-Acetoxyprogesterone by Microorganisms
Enzymology of 11α-Hydroxylase Activity
The key enzymatic step in the biosynthesis of 11α-acetoxyprogesterone from progesterone is the highly specific 11α-hydroxylation. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).
Fungal steroid hydroxylases are predominantly cytochrome P450 enzymes. researchgate.net These are heme-containing proteins that use molecular oxygen and electrons, typically from a redox partner like NADPH-cytochrome P450 reductase (CPR), to introduce an oxygen atom into a substrate. nih.govnih.gov The identification and characterization of the specific CYP enzymes responsible for 11α-hydroxylation have been a significant area of research, enabling the development of more efficient biotechnological processes. nih.govresearchgate.net
CYP509C12 : This enzyme, identified in the filamentous fungus Rhizopus oryzae, is a key 11α-steroid hydroxylase. nih.govresearchgate.net Its expression in the fungus is induced by the presence of progesterone. nih.gov When functionally expressed in a host like the fission yeast Schizosaccharomyces pombe, CYP509C12 was confirmed to hydroxylate progesterone, as well as other steroids like testosterone (B1683101) and 11-deoxycortisol, mainly at the 11α position with some minor 6β-hydroxylation activity. nih.govresearchgate.net The efficiency of this enzyme is significantly enhanced when co-expressed with its natural redox partner, the R. oryzae NADPH-dependent reductase (RoCPR), which improves electron transfer to the P450 enzyme. nih.gov This co-expression led to a seven-fold increase in the rate of hydroxyprogesterone (B1663944) formation. nih.gov Heterologous expression of the CYP509C12 gene in Rhizopus nigricans also significantly increased the 11α-hydroxylation rate of 16α,17-epoxyprogesterone. nih.govnih.gov
CYP5311B1 : A novel 11α-hydroxylase gene, CYP5311B1, was identified from Absidia coerulea. researchgate.netmdpi.com This enzyme was identified through transcriptome sequencing and its function was confirmed by heterologous expression in Pichia pastoris. researchgate.netsrce.hr The expression of CYP5311B1 at the transcriptional level was found to be highly induced by steroid substrates. researchgate.netsrce.hr It possesses 11α-hydroxylase activity towards 16,17α-epoxyprogesterone. mdpi.comnih.gov The identification of this gene enriches the library of known fungal steroid hydroxylases and aids in understanding the structural basis for their regio- and stereoselectivity. researchgate.net
The following table provides details on the characterized fungal cytochrome P450 enzymes involved in 11α-hydroxylation.
| Enzyme Name | Source Organism | Substrate(s) | Primary Product(s) | Reference(s) |
| CYP509C12 | Rhizopus oryzae | Progesterone, Testosterone, 11-Deoxycortisol, 16α,17-Epoxyprogesterone | 11α-Hydroxyprogesterone, 6β-Hydroxyprogesterone | nih.govresearchgate.netnih.gov |
| CYP5311B1 | Absidia coerulea | 16,17α-Epoxyprogesterone | 11α-Hydroxy-16,17α-epoxyprogesterone | researchgate.netmdpi.comnih.gov |
Substrate Specificity and Regioselectivity of Fungal Hydroxylases
Fungal cytochrome P450 (CYP) enzymes are renowned for their ability to hydroxylate steroids at specific positions, a property known as regioselectivity. asm.orgnih.gov This specificity is crucial in producing valuable steroid precursors. The structure of the steroid substrate significantly influences the position of hydroxylation. asm.org While 11α-hydroxylation is a common transformation for progesterone and its derivatives in many fungal species, other positions can also be targeted depending on the specific enzyme and substrate. mdpi.com
Fungal steroid hydroxylases exhibit remarkable diversity in their regioselectivity. For example, while many species of Pestalotia are highly active in the 11α-hydroxylation of progesterone, Pellicularia filamentosa can hydroxylate cortexolone at the 19- and 11β-positions but does not act on progesterone in the same manner. massey.ac.nz This demonstrates a high degree of substrate specificity. massey.ac.nz Similarly, different P450 enzymes within the same family can show completely different regioselectivities; enzymes from the CYP5150 family can hydroxylate 11-deoxycortisol at the 2β, 7β, 11β, or 19 positions, highlighting the diversity even among closely related enzymes. asm.orgnih.gov
The enzyme P-450lun from Cochliobolus lunatus displays both 11β- and 14α-hydroxylase activity towards progesterone. mdpi.com In contrast, CYP509C12 from Rhizopus oryzae predominantly hydroxylates progesterone at the 11α position, with minor formation of a 6β-hydroxylated byproduct. researchgate.net A novel P450 from Fusarium graminearum, CYP68J5_fg, was found to catalyze both 12β- and 15α-hydroxylation of progesterone. asm.org This specificity allows for the generation of a wide array of hydroxylated steroids, which are valuable intermediates for the synthesis of pharmaceutical drugs. nih.gov
Table 1: Examples of Substrate Specificity and Regioselectivity in Fungal Steroid Hydroxylases
| Fungus/Enzyme | Substrate | Position(s) of Hydroxylation | Reference |
|---|---|---|---|
| Aspergillus nidulans | Progesterone | 11α | nih.gov |
| Aspergillus brasiliensis | Progesterone | 11α, 14α, 21 | researchgate.net |
| Rhizopus oryzae (CYP509C12) | Progesterone | 11α (major), 6β (minor) | researchgate.net |
| Cochliobolus lunatus (P-450lun) | Progesterone | 14α, 11β | mdpi.com |
| Fusarium graminearum (CYP68J5_fg) | Progesterone | 12β, 15α | asm.org |
| Cephalosporium aphidicola | Progesterone | 6β, 11α | nih.gov |
| Thanatephorus cucumeris (CYP5150AP3) | 11-Deoxycortisol | 7β | asm.orgnih.gov |
| Thanatephorus cucumeris (CYP5150AN1) | 11-Deoxycortisol | 2β | asm.orgnih.gov |
Redox Partners and Electron Transfer Mechanisms in Hydroxylation
Cytochrome P450 enzymes are the terminal oxidases in electron transfer chains and require protein partners to deliver electrons for their catalytic function. wikipedia.org The activation of molecular oxygen for hydroxylation requires the sequential input of two electrons, which are ultimately derived from cofactors like NADPH. nih.gov These electrons are shuttled to the P450 enzyme by specific redox partners. mdpi.compnas.org
P450 systems are broadly classified based on the nature of their electron transfer proteins. wikipedia.org In eukaryotes, microsomal P450 systems, which are involved in steroid metabolism, typically receive electrons from NADPH via a single redox partner: NADPH-cytochrome P450 reductase (CPR). mdpi.compnas.org CPR is a diflavin enzyme containing both FAD and FMN. researchgate.net FAD accepts electrons from NADPH, and FMN then transfers these electrons one at a time to the P450 heme center. pnas.orgresearchgate.net In some cases, cytochrome b₅ can also contribute electrons to the system. wikipedia.orgnih.gov
The interaction between the P450 enzyme and its redox partner is crucial for efficient electron transfer. nih.gov Co-expression of a P450 enzyme with its natural CPR is often necessary to achieve high catalytic activity in recombinant systems. researchgate.netmdpi.com For instance, co-expressing CYP509C12 from Rhizopus oryzae with its native CPR in a yeast host resulted in a seven-fold increase in the rate of progesterone hydroxylation compared to expressing the CYP alone. researchgate.net Similarly, creating a recombinant Pichia pastoris strain that co-expressed a fungal P450 and its CPR partner was essential for functional characterization. mdpi.com This highlights the importance of a compatible and efficient electron transfer chain for steroid hydroxylation. nih.govmdpi.com
Mechanistic Elucidation of Oxygen Activation in Steroid Hydroxylation
The hydroxylation of steroids by cytochrome P450 enzymes proceeds through a well-defined catalytic cycle that activates molecular oxygen. jst.go.jp The process begins with the binding of the steroid substrate to the active site of the P450 enzyme, which is located near the heme iron center. jst.go.jp This binding often displaces a water molecule coordinated to the heme iron, causing a change in the iron's spin state that facilitates the first electron transfer from a redox partner. jst.go.jp
The one-electron reduction of the ferric (Fe³⁺) heme allows molecular oxygen (O₂) to bind, forming a ferrous-dioxygen complex. wikipedia.org A second electron transfer then reduces this complex to form a transient heme-peroxo anion species. jst.go.jp This species is rapidly protonated twice, leading to the cleavage of the O-O bond, the release of a water molecule, and the formation of a highly reactive ferryl-oxo intermediate known as Compound I (formally FeO³⁺). jst.go.jpmdpi.com
The final step is the insertion of the oxygen atom into the steroid substrate, which is generally understood to occur via the "oxygen rebound mechanism". nih.govresearchgate.net In this mechanism, the potent Compound I abstracts a hydrogen atom from a C-H bond on the steroid, creating a transient substrate radical and a heme-hydroxyl species [Fe⁴⁺-OH]. jst.go.jpresearchgate.net The hydroxyl group then "rebounds" onto the substrate radical to form the hydroxylated steroid product, regenerating the resting ferric state of the enzyme and completing the cycle. nih.govjst.go.jp The presence of a conserved acid-alcohol pair of amino acid residues in the enzyme's I-helix is known to facilitate this oxygen activation process. jmb.or.kr
Metabolic Intermediates and Secondary Transformations
The initial hydroxylation of progesterone is often just the first step in a cascade of further metabolic transformations. The resulting monohydroxylated products can serve as substrates for subsequent enzymatic reactions, leading to a variety of more complex steroids.
Formation of Dihydroxylated and other Metabolites from 11α-Hydroxyprogesterone and 11α-Acetoxyprogesterone
Once formed, 11α-hydroxyprogesterone is a key intermediate that can undergo secondary modifications by fungal enzymes. A common subsequent reaction is a second hydroxylation at a different position on the steroid nucleus, yielding dihydroxylated products. For example, the fungus Aspergillus nidulans first hydroxylates progesterone to 11α-hydroxyprogesterone, which is then converted into both 11α-acetoxyprogesterone and 6β,11α-dihydroxyprogesterone. nih.gov The entomopathogenic fungus Isaria farinosa effectively transforms 11α-hydroxyprogesterone into a single product, 6β,11α-dihydroxyprogesterone. nih.gov This same transformation product is also seen in cultures of Cephalosporium aphidicola and Rhizopus nigricans. nih.govresearchgate.net
The biotransformation of 11α-hydroxyprogesterone can also lead to more complex products. Microbial transformation with Cunninghamella elegans can yield 6β,11α-dihydroxypregn-4-ene-3,20-dione, while Fusarium lini produces 11α,15β-dihydroxypregn-4-ene-3,20-dione. researchgate.net Furthermore, 11α-acetoxyprogesterone itself can be a substrate for further fungal biotransformation, as demonstrated by the endophytic fungus Phyllosticta sp., which converts it into a novel hydroxylated metabolite. nih.gov These secondary transformations expand the structural diversity of steroids that can be generated through biocatalysis.
Table 2: Fungal Transformation of 11α-Hydroxyprogesterone and 11α-Acetoxyprogesterone
| Fungus | Substrate | Metabolite(s) | Reference |
|---|---|---|---|
| Aspergillus nidulans | 11α-Hydroxyprogesterone | 6β,11α-Dihydroxyprogesterone, 11α-Acetoxyprogesterone | nih.gov |
| Isaria farinosa | 11α-Hydroxyprogesterone | 6β,11α-Dihydroxyprogesterone | nih.gov |
| Rhizopus microsporus var. oligosporus | 11α-Hydroxyprogesterone | Dihydroxylated metabolites | nih.gov |
| Cunninghamella elegans | 11α-Hydroxyprogesterone | 6β,11α-Dihydroxypregn-4-ene-3,20-dione | researchgate.net |
| Fusarium lini | 11α-Hydroxyprogesterone | 11α,15β-Dihydroxypregn-4-ene-3,20-dione | researchgate.net |
| Phyllosticta sp. | 11α-Acetoxyprogesterone | Hydroxylated metabolite | nih.gov |
Chemical Synthesis and Derivatization of 11α Acetoxyprogesterone
Chemical Synthesis Routes for 11α-Acetoxyprogesterone
The most prominent and industrially significant route to 11α-acetoxyprogesterone is a chemoenzymatic process that begins with progesterone (B1679170). This strategy circumvents the challenges of regioselective and stereoselective functionalization inherent in purely chemical methods. nih.gov The synthesis is typically a two-step process:
Microbial 11α-hydroxylation: The first and most critical step is the stereoselective introduction of a hydroxyl group at the C-11α position of the progesterone steroid core. This is accomplished through fermentation using various strains of filamentous fungi. Fungi from the genera Rhizopus and Aspergillus are most commonly employed for this purpose. nih.gov The discovery of this microbial transformation was a landmark event that significantly simplified the production of corticosteroids by providing a key intermediate. acs.org The enzyme responsible for this reaction is a cytochrome P450-dependent monooxygenase, specifically a steroid 11α-hydroxylase. nih.govresearchgate.net
Acetylation: Following the microbial hydroxylation, the resulting 11α-hydroxyprogesterone is isolated from the fermentation broth. The hydroxyl group at the C-11α position is then chemically acetylated to yield the final product, 11α-acetoxyprogesterone. This is a standard esterification reaction, often carried out using reagents like acetic anhydride (B1165640) in the presence of a base. researchgate.net
Several fungal strains have been identified and optimized for the key hydroxylation step, each with varying efficiencies and product profiles.
| Microorganism | Substrate | Primary Product | Key Findings/Reference |
|---|---|---|---|
| Rhizopus nigricans | Progesterone | 11α-Hydroxyprogesterone | A pioneering strain used for industrial 11α-hydroxylation. acs.orgresearchgate.net |
| Rhizopus oryzae | Progesterone | 11α-Hydroxyprogesterone | A specific 11α-steroid hydroxylase (CYP509C12) has been identified and expressed from this species. nih.govresearchgate.net |
| Aspergillus niger | Progesterone | 11α-Hydroxyprogesterone | Known to hydroxylate progesterone at multiple positions, including C-11α and C-21. msu.ru |
| Aspergillus ochraceus | Progesterone | 11α-Hydroxyprogesterone | A well-established strain for efficient 11α-hydroxylation. nih.govportlandpress.com |
| Aspergillus nidulans | Progesterone | 11α-Hydroxyprogesterone | This strain can further convert the product into 11α-acetoxyprogesterone and 6β,11α-dihydroxyprogesterone. researchgate.net |
Synthesis of Halogenated and Alkylated 11α-Acetoxyprogesterone Analogues
Direct halogenation or alkylation of 11α-acetoxyprogesterone is not commonly reported. Instead, a more feasible synthetic strategy involves a multi-step sequence where the progesterone starting material is first modified, and this new analogue is then subjected to the established chemoenzymatic synthesis pathway.
This proposed route involves:
Synthesis of a Substituted Progesterone: A halogen (e.g., fluorine, chlorine) or an alkyl group (e.g., methyl) is introduced at a specific position on the progesterone molecule, such as C-6.
Microbial 11α-hydroxylation: The resulting substituted progesterone is then used as a substrate for microbial hydroxylation. Studies have shown that C-6 substituted steroids can be successfully hydroxylated by C-11α hydroxylating fungi. researchgate.net For instance, the 11α-hydroxylation of medroxyprogesterone (B1676146) acetate (B1210297) (a 6α-methyl substituted progesterone derivative) has been successfully demonstrated. ebi.ac.uk Similarly, chloro-substituted steroids have also been shown to undergo 11α-hydroxylation. nih.gov
Acetylation: The final step is the chemical acetylation of the newly formed 11α-hydroxyl group to yield the target halogenated or alkylated 11α-acetoxyprogesterone analogue.
| Step | Reaction | Example Starting Material | Example Intermediate/Product | Rationale/Supporting Evidence |
|---|---|---|---|---|
| 1 | Alkylation/Halogenation | Progesterone | 6α-Methylprogesterone or 6-Fluoroprogesterone | Established chemical methods exist for C-6 substitution of steroids. |
| 2 | Microbial 11α-hydroxylation | 6α-Methylprogesterone | 11α-Hydroxy-6α-methylprogesterone | Fungi like Absidia griseolla can perform 11α-hydroxylation on 6α-methyl substituted progestins. ebi.ac.uk |
| 3 | Acetylation | 11α-Hydroxy-6α-methylprogesterone | 11α-Acetoxy-6α-methylprogesterone | Standard chemical esterification. |
Structural Modifications and Derivative Synthesis Strategies
11α-acetoxyprogesterone and its precursor, 11α-hydroxyprogesterone, serve as versatile intermediates for the synthesis of more complex or functionally diverse steroids. These modifications can be achieved through both further biotransformation and targeted chemical reactions.
Once the 11α-acetoxy or 11α-hydroxy group is in place, other functional groups can be introduced elsewhere on the steroid skeleton. Microbial systems are particularly adept at performing further hydroxylations at various positions.
Further Hydroxylation: Incubation of 11α-hydroxyprogesterone with certain fungal strains can lead to dihydroxy derivatives. For example, Isaria farinosa can convert 11α-hydroxyprogesterone into 6β,11α-dihydroxyprogesterone. mdpi.com Aspergillus nidulans can also produce this dihydroxy derivative. researchgate.net Other reported sites of hydroxylation on the progesterone skeleton by various microbes include positions 7α, 7β, 12β, 14α, 15α, 15β, and 21. mdpi.comnih.gov
Oxidation: The hydroxyl group at C-11 can be oxidized to a ketone, forming 11-ketoprogesterone. This transformation has been observed in some microbial cultures. mdpi.com
Epoxidation: Chemical methods can be used to introduce epoxide functionalities. For instance, the Δ¹⁶ double bond can be epoxidized, and this modification is compatible with the presence of an 11α-hydroxyl group, as seen in the synthesis of 6β,11α-dihydroxy-16α,17α-epoxyprogesterone. mdpi.com
Stereocontrol is a critical aspect of steroid synthesis, and the production of 11α-acetoxyprogesterone is a prime example of a stereoselective process.
Stereoselective Hydroxylation: The microbial hydroxylation of progesterone at the C-11 position is highly stereoselective, yielding almost exclusively the α-epimer. nih.gov This enzymatic control is extremely difficult to replicate with conventional chemical reagents, which often produce mixtures of isomers. The enzyme's active site binds the progesterone molecule in a specific orientation, exposing only the α-face of the C-11 position to the oxidative species. researchgate.net
Stereoselective Reductions and Additions: In subsequent modifications of the steroid nucleus, stereoselective reactions are crucial. For example, the reduction of ketone groups or the opening of epoxide rings can be directed to a specific face of the steroid molecule using chiral reagents or catalysts. nih.gov The inherent rigidity of the fused ring system often influences the stereochemical outcome of reactions, with reagents preferentially attacking from the less sterically hindered α-face.
Mechanistic Investigations of 11α Acetoxyprogesterone S Biological Interactions Excluding Clinical Human Data
Interactions with Steroid Hormone Receptors (e.g., Progesterone (B1679170) Receptor, Glucocorticoid Receptor)
The direct binding affinity of 11α-acetoxyprogesterone for the nuclear progesterone receptor (PR) and glucocorticoid receptor (GR) is not extensively detailed in publicly available scientific literature. However, studies on its immediate precursor, 11α-hydroxyprogesterone, provide significant insight. Research indicates that 11α-hydroxyprogesterone is devoid of progestogenic activity, which strongly suggests it has a very low affinity for the progesterone receptor wikipedia.org. This lack of activity implies that the introduction of a hydroxyl group at the 11α position on the progesterone scaffold is sufficient to hinder effective binding to the PR.
Similarly, direct binding assays for 11α-acetoxyprogesterone on the glucocorticoid receptor are not prominently reported. While some synthetic progestins, such as medroxyprogesterone (B1676146) acetate (B1210297), are known to bind to the GR, the primary glucocorticoid-related effects of 11α-acetoxyprogesterone appear to be mediated indirectly nih.gov. Its biological actions in animal models, such as inducing hypertension, are linked to its inhibition of glucocorticoid-metabolizing enzymes rather than direct agonism of the GR nih.govcaymanchem.com. These effects are notably attenuated by mineralocorticoid receptor (MR) antagonists, further suggesting that its mechanism does not primarily involve direct GR activation nih.govcaymanchem.com.
The structure of the progesterone molecule is critical for its interaction with steroid receptors, and modifications at various positions can dramatically alter binding affinity and biological activity mdpi.com. The introduction of a hydroxyl group at the 11α-position, creating 11α-hydroxyprogesterone, appears to be a critical modification that abolishes progestogenic activity wikipedia.org. This suggests that the 11α position of the steroid's C-ring is a sterically or electronically sensitive region for progesterone receptor interaction. The addition of an acetoxy group to form 11α-acetoxyprogesterone, which is often a prodrug that is hydrolyzed back to the hydroxy form, is therefore also associated with this lack of direct progestogenic effect.
Beyond the classical nuclear receptors, steroids can elicit rapid biological responses through non-genomic pathways involving membrane-bound receptors. Progesterone is known to trigger a rapid influx of calcium (Ca²⁺) in human sperm, a process essential for fertilization that is mediated by the sperm-specific cation channel, CatSper nih.govusp.brnih.gov. This signaling is considered non-genomic because it is too rapid to be explained by transcriptional regulation nih.gov.
Progesterone and other steroids bind to and potentiate the CatSper channel, or a closely associated protein, leading to its activation usp.brbiorxiv.org. This interaction is synergistic with increases in intracellular pH usp.br. While 11α-acetoxyprogesterone has not been specifically tested in this system, the established role of progesterone as a CatSper activator provides a key example of non-genomic steroid signaling mdpi.com. The structural similarity of 11α-acetoxyprogesterone to progesterone suggests it could potentially interact with such membrane receptor systems, although its efficacy and specific effects remain to be determined. In other non-mammalian model systems, such as the fungus Rhizopus nigricans, membrane-bound progesterone receptors coupled to G proteins have also been identified, highlighting that steroid interactions with membrane components are a conserved biological mechanism researchgate.net.
Influence of Structural Modifications on Receptor Binding
Cellular and Molecular Effects in Model Systems (e.g., cell lines, animal tissues)
Direct studies analyzing global gene expression or protein modulation in response to 11α-acetoxyprogesterone treatment in cell lines or animal tissues are limited. However, its potent enzymatic inhibition provides a clear mechanism for indirect modulation of gene expression. By inhibiting 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), 11α-acetoxyprogesterone prevents the inactivation of cortisol and corticosterone (B1669441) nih.govvulcanchem.com. This leads to prolonged and elevated local concentrations of active glucocorticoids, which can then saturate and activate mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) in tissues like the kidney vulcanchem.com.
The resulting activation of these nuclear receptors would in turn modulate the transcription of their respective target genes. Evidence for this indirect genomic effect comes from in vivo studies in rats, where the hypertensive effects induced by 11α-hydroxyprogesterone infusion are abolished by adrenalectomy (removing the source of corticosterone) and significantly reduced by the co-administration of a specific mineralocorticoid receptor antagonist nih.govcaymanchem.com. This demonstrates that the downstream effects of the compound are dependent on the presence of endogenous glucocorticoids and the subsequent activation of MR-mediated gene transcription.
11α-acetoxyprogesterone and its active form, 11α-hydroxyprogesterone, have been shown to be significant modulators of several key enzymes involved in steroid metabolism.
11β-Hydroxysteroid Dehydrogenase (11β-HSD): The most well-documented effect is the potent competitive inhibition of 11β-HSD isoforms 1 and 2 nih.govvulcanchem.com. 11α-hydroxyprogesterone is a more potent inhibitor of 11β-HSD in vitro than the well-characterized inhibitor glycyrrhetinic acid wikipedia.orgvulcanchem.com. This inhibition prevents the conversion of active glucocorticoids like cortisol to their inactive 11-keto forms (cortisone), thereby amplifying glucocorticoid action locally nih.govvulcanchem.com.
5α-Reductase (SRD5A): In vitro studies using prostate cancer cell models have shown that 11α-hydroxyprogesterone is a substrate for steroid 5α-reductase (SRD5A) types 1 and 2 nih.gov. The enzyme converts it to its 5α-reduced metabolite, 11α-hydroxydihydroprogesterone nih.gov. This indicates that rather than inhibiting the enzyme, it is actively metabolized by it, which could influence the local steroid environment in tissues expressing 5α-reductase.
Steroidogenic Enzymes (CYP17A1): 11α-hydroxyprogesterone also serves as a substrate for the key steroidogenic enzyme cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities nih.gov. In vitro assays demonstrated that CYP17A1 converts 11α-hydroxyprogesterone into two distinct products: 11α,17α-dihydroxyprogesterone (via its hydroxylase activity) and 11α-hydroxyandrostenedione (via its subsequent 17,20-lyase activity) nih.gov. This positions 11α-hydroxyprogesterone as a potential precursor for unique C11-hydroxylated androgens nih.gov.
Data Tables
Table 1: In Vitro Inhibitory Activity of 11α-Hydroxyprogesterone on 11β-HSD Isoforms
| Enzyme Isoform | IC₅₀ Value | Source System | Citation |
|---|---|---|---|
| Human 11β-HSD1 | 0.63 µM | Recombinant Human Enzyme | caymanchem.com |
| Human 11β-HSD2 | 0.4 µM | Recombinant Human Enzyme | caymanchem.com |
| 11β-HSD (unspecified) | 0.9 nM | In Vitro Assay | wikipedia.org |
Table 2: Interaction of 11α-Hydroxyprogesterone with Other Steroidogenic Enzymes
| Enzyme | Interaction Type | Metabolite(s) Formed | Model System | Citation |
|---|---|---|---|---|
| 5α-Reductase (SRD5A1/2) | Substrate | 11α-hydroxydihydroprogesterone | Prostate Cancer Cell Lines | nih.gov |
Pre-clinical in vitro and in vivo Studies on Cellular Processes (e.g., apoptosis, proliferation)
Investigations into the biological activity of 11α-acetoxyprogesterone and its derivatives have revealed effects on cellular processes such as proliferation and cytotoxicity in non-human, pre-clinical models. While direct studies on 11α-acetoxyprogesterone's impact on apoptosis and proliferation are limited, research on its microbially-derived metabolites provides significant insights.
A key study focused on the biotransformation of 11α-acetoxyprogesterone by the endophytic fungus Phyllosticta sp. 16L1, which produced two hydroxylated metabolites: 11α-acetoxy-16α-hydroxyprogesterone and 11α-acetoxy-15α-hydroxyprogesterone. nih.gov The cytotoxic activity of these metabolites was evaluated against a panel of human cancer cell lines. Both compounds demonstrated cytotoxic effects, with the 16α-hydroxylated metabolite showing notably stronger potency. nih.gov Importantly, both metabolites exhibited minimal toxicity towards normal liver Chang cells, suggesting a degree of selectivity for cancer cells. nih.gov
The cytotoxic potential of these metabolites was quantified by determining their half-maximal inhibitory concentration (IC50) values across different cancer cell lines. nih.gov Molecular docking studies predicted that these metabolites bind to key amino acid residues (Lys745 and Met793) in clinically relevant protein targets, suggesting a potential mechanism for their cytotoxic action. nih.gov Other research has also noted that progesterone derivatives can exhibit marked cytotoxic effects. researchgate.net For instance, medroxyprogesterone acetate (MPA), a related synthetic progestin, has been shown to suppress DNA synthesis in glioma cells in vitro and can induce p53-dependent apoptosis in certain cancer cell lines. drugbank.com
Table 1: Cytotoxic Activity (IC50 in µM) of 11α-Acetoxyprogesterone Metabolites Against Human Cancer Cell Lines
| Metabolite | Hepatocellular Carcinoma (HepG2) | Triple-Negative Breast Cancer (MDA-MB-231) | Colorectal Adenocarcinoma (Caco-2) | Lung Adenocarcinoma (A549) |
| 11α-acetoxy-16α-hydroxyprogesterone | 6.65 | 10.32 | 27.75 | 15.51 |
| 11α-acetoxy-15α-hydroxyprogesterone | 38.20 | 162.53 | 110.33 | 98.74 |
| Data sourced from a study on the biotransformation of 11α-acetoxyprogesterone by Phyllosticta sp. 16L1. nih.gov |
Role in Endogenous Biochemical Regulation (Non-Human)
Participation in Steroidogenesis in Animal/Microbial Models
11α-Acetoxyprogesterone plays a distinct role in the biochemical pathways of various non-human organisms, particularly in microbial steroidogenesis. It is not typically a major endogenous steroid in mammals but appears as a key intermediate or product in microbial biotransformation processes. Filamentous fungi, in particular, are utilized for their ability to modify steroid molecules in ways that are challenging through chemical synthesis. axcelead.com
The fungus Aspergillus nidulans VKPM F-1069, for example, converts progesterone into three primary products: 11α-hydroxyprogesterone, 11α-acetoxyprogesterone, and 6β,11α-dihydroxyprogesterone. axcelead.com The established pathway involves the initial hydroxylation of progesterone at the C11α position to form 11α-hydroxyprogesterone. axcelead.com This intermediate is then further modified into 11α-acetoxyprogesterone and 6β,11α-dihydroxyprogesterone. axcelead.com The ratio of these products can be influenced by culture conditions such as aeration; limited aeration tends to favor the formation of 11α-acetoxyprogesterone. axcelead.com Similarly, membrane-bound progesterone receptors have been identified in the fungus Rhizopus nigricans, which is also known for its steroid transformation capabilities. researchgate.net
In animal models, the presence of 11α-acetoxyprogesterone has been linked to ovarian function. A study on diminished ovarian reserve (DOR) identified 11α-acetoxyprogesterone as one of several cholesterol-related metabolites that were decreased in the granulosa cells of the DOR group compared to a control group. nih.gov This suggests its potential involvement, directly or indirectly, in the complex process of steroidogenesis within the ovary and follicular development. nih.gov An older study also noted the formation of 17α-acetoxyprogesterone from acetate in equine foetal testis tissue, indicating the capacity of non-adrenal fetal steroidogenic tissues to synthesize acetylated progesterone derivatives. bioscientifica.com
Comparative Endocrinology of 11α-Acetoxyprogesterone
Direct comparative endocrinology studies focusing specifically on 11α-acetoxyprogesterone across different non-human species are not widely available. However, the broader field of comparative endocrinology of progestins reveals significant species-specific variations in progesterone signaling, metabolism, and receptor function, which provides a critical framework for understanding the potential actions of synthetic progestins like 11α-acetoxyprogesterone.
The role and regulation of progesterone, the natural ligand for the progesterone receptor (PR), differ markedly even among closely related species. For instance, while many reproductive traits regulated by progesterone are conserved in mammals, Catarrhine primates (including humans) have evolved distinct features like spontaneous decidualization and menstruation, suggesting divergent evolution of PR function. plos.org Functional studies indicate that human progesterone receptors have evolved different activities compared to those in other species, which implies that non-human animal models may not always accurately predict the effects of progestins in humans. plos.org
Significant differences in progestin metabolism and endocrine control are evident across various animal models:
Primates: The rhesus monkey, while a good model for the neuroendocrine control of the menstrual cycle, differs substantially from humans in progesterone metabolism during pregnancy. nih.gov
Elephants: Studies comparing Asian and African elephants show species-specific differences in the secretion of hormones like prolactin during the reproductive cycle, and various endocrine anomalies are associated with ovarian acyclicity. si.edu
Felids: Among feline species, there is considerable variability in ovulation type (spontaneous vs. induced) and steroid metabolism, with most steroid metabolites being excreted in feces rather than urine. r-biopharm.com
Rodents and Rabbits: Animal models like rats and mice are used to study the effects of progestins on hormone-dependent cancers. nih.gov However, some species can be poor models for specific applications; for example, the rabbit progesterone receptor is considered anomalous, as many antiprogestins display agonist effects in this species. nih.gov
This variability underscores that the physiological and biochemical effects of 11α-acetoxyprogesterone would likely differ significantly among various non-human species, depending on the specificities of their progesterone receptors and metabolic pathways.
Metabolite Profiles in Biological Matrices (Non-Human)
The metabolism of 11α-acetoxyprogesterone has been investigated in non-human biological matrices, primarily through microbial biotransformation, which serves as a model for generating potential mammalian metabolites. These studies are crucial for understanding how the compound is processed and what bioactive derivatives may be formed. nih.gov
In microbial cultures, endophytic fungi have been shown to effectively metabolize 11α-acetoxyprogesterone. When incubated with Phyllosticta sp. 16L1, 11α-acetoxyprogesterone (1) is transformed into a new hydroxylated metabolite, 11α-acetoxy-16α-hydroxyprogesterone (2), along with its known isomer, 11α-acetoxy-15α-hydroxyprogesterone (3). nih.gov The structures of these metabolites were confirmed using LCMS and NMR analyses. nih.gov Furthermore, LC-MS-MS analysis has identified 11-α-acetoxyprogesterone itself as a metabolite in methanol (B129727) and acetone (B3395972) extracts of certain fungi. researchgate.net
In animal tissues, methods have been developed for the detection of acetoxyprogesterone as a residue. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for determining residues of six gestagenic steroids, including acetoxyprogesterone, in animal fat tissue. researchgate.netresearchgate.net The procedure involves methanol extraction followed by clean-up and LC-MS/MS measurement, with decision limits for acetoxyprogesterone reported in the low nanogram per gram range. researchgate.netresearchgate.net This indicates that the parent compound can be present and detected in animal-derived biological matrices.
Table 2: Known Metabolites and Detection of 11α-Acetoxyprogesterone in Non-Human Biological Matrices
| Biological Matrix | Compound Detected | Analytical Method | Source / Organism |
| Fungal Culture Broth | 11α-acetoxy-16α-hydroxyprogesterone | LCMS, 1D/2D-NMR | Phyllosticta sp. 16L1 |
| Fungal Culture Broth | 11α-acetoxy-15α-hydroxyprogesterone | LCMS, 1D/2D-NMR | Phyllosticta sp. 16L1 |
| Fungal Extract | 11-α-acetoxyprogesterone | LC-MS-MS | Fungus |
| Animal Fat Tissue | Acetoxyprogesterone | LC-MS/MS | Farmed Animals |
| Data compiled from studies on microbial biotransformation and residue analysis. nih.govresearchgate.netresearchgate.netresearchgate.net |
Advanced Analytical Methodologies in 11α Acetoxyprogesterone Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopy is fundamental to confirming the molecular structure of 11α-acetoxyprogesterone, ensuring the correct connectivity of atoms and stereochemistry. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like 11α-acetoxyprogesterone. weebly.comchemrxiv.org It provides detailed information about the carbon-hydrogen framework of the molecule. weebly.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can piece together the molecule's structure. mdpi.com
For 11α-acetoxyprogesterone, ¹H NMR would identify all unique protons, from the methyl groups (C18, C19, C21, and the acetyl methyl) to the protons on the steroid backbone. The position and splitting pattern of the signal for the proton at the C11 position would be critical in confirming the α-configuration of the acetoxy group.
¹³C NMR spectroscopy complements this by identifying all unique carbon atoms, including the two carbonyl carbons of the ketone and ester functionalities, which resonate at characteristic downfield chemical shifts. weebly.com Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity throughout the steroid skeleton and verifying the position of the acetoxy group. slideshare.netnih.gov
Table 1: Expected NMR Spectral Features for 11α-Acetoxyprogesterone
| Nucleus | Functional Group | Expected Chemical Shift (ppm) Range | Key Information Provided |
| ¹H | Steroid Methyl Protons (C18, C19) | 0.6 - 1.3 | Confirms the steroidal core. |
| ¹H | Acetyl Methyl Protons (-OCOCH₃ ) | 2.0 - 2.2 | Presence of the acetoxy group. |
| ¹H | C21 Methyl Protons (-COCH₃ ) | 2.1 - 2.3 | Presence of the acetyl side chain at C17. |
| ¹H | Vinylic Proton (C4) | 5.7 - 5.8 | Confirms the α,β-unsaturated ketone system. |
| ¹H | C11 Proton (-CH -OAc) | 4.8 - 5.2 | Position and stereochemistry of the acetoxy group. |
| ¹³C | Carbonyl Carbons (C3, C20) | 195 - 215 | Presence of ketone groups. |
| ¹³C | Ester Carbonyl (-OC =O) | 170 - 175 | Presence of the acetate (B1210297) ester. |
| ¹³C | Vinylic Carbons (C4, C5) | 120 - 175 | Confirms the double bond in the A-ring. |
| ¹³C | C11 Carbon (-C H-OAc) | 68 - 75 | Point of attachment for the acetoxy group. |
Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 11α-acetoxyprogesterone. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), can determine the mass of a molecule with extremely high accuracy, allowing for the calculation of its elemental formula. nih.gov
For 11α-acetoxyprogesterone (C₂₃H₃₂O₄), the expected exact mass is 372.23006 Da. Experimental data from LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis shows a measured mass of 372.23006, confirming the molecular formula. massbank.eu Another study using LC-MS-MS identified a parent mass of 372.50800 m/z.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint that can help identify the molecule and distinguish it from isomers. For instance, the loss of acetic acid (60 Da) is a characteristic fragmentation for acetoxy steroids.
Table 2: High-Resolution Mass Spectrometry Data for 11α-Acetoxyprogesterone
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₃₂O₄ | massbank.eu |
| Calculated Exact Mass | 372.23006 Da | massbank.eu |
| Ion Mode | Positive (ESI) | massbank.eu |
| Observed [M+H]⁺ | 373.2374 m/z | massbank.eu |
| Observed [M+Na]⁺ | 395.2193 m/z | massbank.eu |
| Parent Mass (LC-MS-MS) | 372.50800 m/z |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. gmp-compliance.org For 11α-acetoxyprogesterone, the IR spectrum would show characteristic absorption bands confirming its key structural features. Strong stretching vibrations (ν) for the different carbonyl groups would be prominent: the C=O of the α,β-unsaturated ketone in the A-ring, the C=O of the acetyl group at C17, and the C=O of the ester at C11. Additionally, C-O stretching bands for the ester linkage would be visible.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about conjugated systems. technologynetworks.commdpi.com The primary chromophore in 11α-acetoxyprogesterone is the α,β-unsaturated ketone system in the A-ring (pregn-4-ene-3,20-dione skeleton). This system gives rise to a strong π → π* transition, resulting in a characteristic maximum absorption (λmax) in the ultraviolet region, typically around 240 nm. oecd.org
Table 3: Expected Spectroscopic Absorptions for 11α-Acetoxyprogesterone
| Spectroscopy Type | Functional Group | Expected Absorption Range |
| Infrared (IR) | C=O (Ketones, C3 and C20) | 1665-1715 cm⁻¹ |
| Infrared (IR) | C=O (Ester, C11) | 1735-1750 cm⁻¹ |
| Infrared (IR) | C=C (Alkene, C4) | 1600-1680 cm⁻¹ |
| Infrared (IR) | C-O (Ester) | 1000-1300 cm⁻¹ |
| UV-Visible (UV-Vis) | α,β-Unsaturated Ketone | λmax ≈ 240 nm |
Mass Spectrometry (MS) and High-Resolution MS
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating 11α-acetoxyprogesterone from starting materials, byproducts, or metabolites and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of steroids like 11α-acetoxyprogesterone. dss.go.th Reversed-phase HPLC is most commonly used, employing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. massbank.euugent.benih.gov Detection is often achieved using a UV detector set to the λmax of the analyte (around 240 nm). nih.gov HPLC methods can be developed to achieve high resolution, separating 11α-acetoxyprogesterone from closely related steroids. dss.go.thpjoes.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used primarily for monitoring the progress of chemical reactions or for preliminary purity checks. libretexts.orgnih.gov A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the two phases. For steroids, mixtures of nonpolar and moderately polar solvents like hexane (B92381) and ethyl acetate are common mobile phases. The spots are typically visualized under UV light. libretexts.org TLC was used to identify the optimal fermentation period for the production of metabolites from 11α-acetoxyprogesterone. uum.edu.my
Table 4: Typical Chromatographic Conditions for Steroid Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC | Reversed-Phase C18 or C8 massbank.eunih.gov | Acetonitrile/Water or Methanol/Water gradient ugent.bepjoes.com | UV-Vis (DAD) or Mass Spectrometry (MS) nih.gov | Quantification, Purity Analysis, Separation |
| TLC | Silica Gel nih.gov | Hexane/Ethyl Acetate, Dichloromethane/Methanol | UV illumination (254 nm), Staining Reagents | Reaction Monitoring, Purity Screening uum.edu.mybioscientifica.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to analyze volatile and thermally stable compounds. pomics.com For non-volatile compounds like steroids and their metabolites, a chemical derivatization step is required prior to analysis to increase their volatility. gcms.cz This typically involves converting polar hydroxyl and keto groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers or methoxime-TMS derivatives. gcms.cz
Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the GC column's stationary phase. ugent.be The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing both quantitative data and mass spectra for structural identification. researchgate.netnih.gov This makes GC-MS an ideal tool for identifying and quantifying metabolites of 11α-acetoxyprogesterone in complex biological matrices like plasma or tissue extracts. ugent.benih.gov
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)
Development of Research Assays (Excluding Clinical Diagnostics)
In the study of 11α-acetoxyprogesterone, research assays are fundamental tools for elucidating its biological interactions and metabolic fate. These non-clinical assays are designed to understand the molecule's behavior at the molecular and cellular levels, particularly its engagement with protein targets such as receptors and enzymes. Methodologies like ligand binding assays and enzyme activity assays provide critical data on affinity, specificity, and functional effects, which are essential for characterizing the compound's biochemical profile.
Ligand Binding Assays for Receptor Interactions
Ligand binding assays are analytical procedures used to measure the interaction between a ligand, such as 11α-acetoxyprogesterone, and a macromolecule, typically a receptor. These assays quantify the presence and extent of ligand-receptor complexes, providing key parameters like binding affinity (Kd), receptor density (Bmax), and the concentration of a competing ligand that displaces 50% of a specific radioligand (IC50).
While direct and extensive ligand binding data for 11α-acetoxyprogesterone is not widely published, research on its precursor, 11α-hydroxyprogesterone, and other related C11-oxygenated progestins provides significant insights into its likely receptor interactions. The primary targets for these steroids are the nuclear progesterone (B1679170) receptors (PR), which exist as two main isoforms, PRA and PRB. mdpi.comebi.ac.uk These receptors are crucial mediators of progestin signaling. wilddata.cnmdpi.com
Research assays have demonstrated that the hydroxylation at the C11-position significantly influences receptor activity. A study investigating the interaction of various C11-oxy steroids with progesterone receptors found that 11α-hydroxyprogesterone, the immediate precursor to 11α-acetoxyprogesterone, acts as an agonist for both PRA and PRB. mdpi.com This suggests that 11α-acetoxyprogesterone may retain or have modified activity at these receptors. The study highlighted that while C11-hydroxy progestogens exhibited agonist activity, C11-oxo progestogens showed varied responses, with some acting as antagonists at the PRB isoform. mdpi.com
Modern research also employs in silico methods, such as molecular docking, as a preliminary assay to predict the binding affinity and interaction patterns of steroid molecules with receptor targets like the human progesterone receptor. wilddata.cnmdpi.com These computational models help to prioritize compounds for further in vitro testing.
Table 1: Progesterone Receptor (PR) Activity of 11α-Hydroxyprogesterone and Related Steroids
This table summarizes the functional activity of the precursor to 11α-acetoxyprogesterone and related compounds at the two main progesterone receptor isoforms, as determined by research-level reporter gene assays.
| Compound | Progesterone Receptor A (PRA) Activity | Progesterone Receptor B (PRB) Activity | Source |
|---|---|---|---|
| 11α-Hydroxyprogesterone | Agonist | Agonist | mdpi.com |
| 11β-Hydroxyprogesterone | Agonist | Agonist | mdpi.com |
| 11-Ketoprogesterone | No Agonist Activity | Agonist | mdpi.com |
| Progesterone | Agonist (Reference) | Agonist (Reference) | mdpi.com |
Enzyme Activity Assays for Hydroxylases and other Modifying Enzymes
Enzyme activity assays are crucial for studying the biosynthesis and metabolism of 11α-acetoxyprogesterone. These assays measure the rate of an enzymatic reaction and are used to identify and characterize the enzymes that produce or modify the compound.
The formation of 11α-acetoxyprogesterone from progesterone is a multi-step process often carried out via microbial biotransformation. The primary enzymes involved are hydroxylases and acetyltransferases. researchgate.netnih.gov
Hydroxylase Assays: The initial and rate-limiting step in the common biosynthetic pathway is the regio- and stereoselective hydroxylation of progesterone at the 11α-position to yield 11α-hydroxyprogesterone. researchgate.net This reaction is catalyzed by specific steroid hydroxylases, which are often cytochrome P450 monooxygenases found in various filamentous fungi, such as those from the Aspergillus and Rhizopus genera. researchgate.netnih.gov Research assays to study this transformation typically involve incubating the substrate (progesterone) with whole-cell cultures or purified enzyme preparations. The reaction progress is monitored over time, and the products are identified and quantified using chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC). researchgate.net
Furthermore, research has shown that 11α-acetoxyprogesterone itself can serve as a substrate for other hydroxylases. For instance, the endophytic fungus Phyllosticta sp. has been shown to biotransform 11α-acetoxyprogesterone into a novel hydroxylated metabolite, indicating the action of a modifying hydroxylase. researchgate.net
Acetyltransferase and Other Modifying Enzyme Assays: Following the initial hydroxylation, 11α-hydroxyprogesterone is converted to 11α-acetoxyprogesterone through acetylation. This step is catalyzed by an acetyltransferase enzyme, as observed in microorganisms like Aspergillus nidulans. researchgate.netnih.gov Assays for these enzymes would similarly involve monitoring the conversion of 11α-hydroxyprogesterone to its acetylated product over time.
In addition to being a product of enzymatic reactions, related 11-oxygenated progestins are known to be potent inhibitors of other key steroid-metabolizing enzymes. Specifically, 11α-hydroxyprogesterone is a powerful inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2). caymanchem.comahajournals.orgwikipedia.org These enzymes are responsible for the interconversion of active cortisol and inactive cortisone (B1669442). ahajournals.org Enzyme activity assays for 11β-HSD inhibition are therefore critical in understanding the broader biochemical impact of 11α-acetoxyprogesterone's precursors. These assays measure the enzyme's ability to convert its substrate (e.g., cortisol) in the presence of the inhibitor, allowing for the determination of inhibitory constants like the IC50 value. caymanchem.com
Table 2: Enzymatic Reactions and Interactions Involving 11α-Acetoxyprogesterone and its Precursor
This table outlines key enzyme activities involved in the synthesis of 11α-acetoxyprogesterone and the inhibitory action of its direct precursor on other steroidogenic enzymes.
| Enzyme/Enzyme System | Substrate | Product / Interaction | Research Finding | Source |
|---|---|---|---|---|
| Steroid 11α-hydroxylase (from Aspergillus nidulans) | Progesterone | 11α-Hydroxyprogesterone | Catalyzes the initial hydroxylation step in the biotransformation pathway. | researchgate.netnih.gov |
| Acetyltransferase (from Aspergillus nidulans) | 11α-Hydroxyprogesterone | 11α-Acetoxyprogesterone | Catalyzes the acetylation of the 11α-hydroxyl group. | researchgate.netnih.gov |
| Hydroxylase (from Phyllosticta sp.) | 11α-Acetoxyprogesterone | Hydroxylated 11α-acetoxyprogesterone metabolite | Demonstrates further modification of the compound by microbial enzymes. | researchgate.net |
| Human 11β-HSD1 | Cortisol (and others) | Inhibition by 11α-Hydroxyprogesterone | Potent inhibition with an IC50 of 0.63 µM. | caymanchem.com |
| Human 11β-HSD2 | Cortisol (and others) | Inhibition by 11α-Hydroxyprogesterone | Potent inhibition with an IC50 of 0.4 µM. | caymanchem.com |
Biotechnological and Industrial Applications of 11α Acetoxyprogesterone Production
Biocatalytic Production Processes
Biocatalysis has emerged as a cornerstone in the manufacturing of steroid pharmaceuticals, offering a green and efficient alternative to traditional chemical synthesis. mdpi.com The regioselective and stereoselective nature of enzymes allows for precise modifications of the complex steroid nucleus, which are often challenging to achieve through conventional chemical methods. researchgate.netacs.org
The microbial hydroxylation of progesterone (B1679170) to 11α-hydroxyprogesterone, the precursor to 11α-acetoxyprogesterone, is a critical step that has been extensively optimized. Fungi, particularly species of Aspergillus and Rhizopus, are widely employed for this bioconversion. vulcanchem.comnih.gov The efficiency of this process is highly dependent on the optimization of fermentation parameters.
Key parameters that are manipulated to enhance the yield and selectivity of the desired product include the composition of the fermentation medium, pH, temperature, and substrate concentration. davidmoore.org.uknih.gov For instance, studies with Aspergillus ochraceus have shown that specific media compositions, such as Kinaway's medium at a pH of 6, can significantly improve the production of 11α-hydroxyprogesterone. researchgate.net The transformation period is another crucial factor, with maximum hydroxylation often achieved within 48 hours. researchgate.net
The low aqueous solubility of steroid substrates like progesterone presents a significant challenge in microbial fermentation. mdpi.com To overcome this, various strategies have been developed, including the use of solubilizing agents like β-cyclodextrin. The intermittent addition of β-cyclodextrin has been shown to increase the yield of 11α-hydroxyprogesterone to over 90% by enhancing the dispersity and solubility of the substrate in the aqueous medium. researchgate.net
The optimization of fermentation conditions for different microbial strains is a continuous area of research. For example, with Rhizopus microsporus var. oligosporus, optimal conditions have been identified to efficiently convert progesterone to 11α-hydroxyprogesterone. researchgate.net Similarly, the production of 11α-hydroxyprogesterone using Aspergillus terreus has been optimized by controlling parameters such as pH and temperature, with optimal values found to be 6 and 30°C, respectively. researchgate.net
Table 1: Optimization of Fermentation Parameters for 11α-Hydroxyprogesterone Production
| Microorganism | Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|---|
| Aspergillus ochraceus NRRL 405 | Medium | Kinaway's medium | Best result among tested media | researchgate.net |
| pH | 6 | Increased product yield | researchgate.net | |
| Transformation Period | 48 hours | Maximum hydroxylation | researchgate.net | |
| Additive | 4g/L β-cyclodextrin | 93.10% yield of 11α-HP | researchgate.net | |
| Aspergillus terreus | pH | 6 | Optimum activity | researchgate.net |
| Temperature | 30°C | Optimum activity | researchgate.net | |
| Kocuria palusteria | pH | 8 | Maximized AD production | wisdomlib.org |
| Temperature | 30°C | Highest yield of AD | wisdomlib.org | |
| Inoculum Size | 2 ml per 100 ml | Optimal production of AD and ADD | wisdomlib.org |
To further improve the efficiency of biocatalytic steroid production, genetic engineering and directed enzyme evolution have become powerful tools. nih.gov These techniques aim to enhance the catalytic activity, stability, and selectivity of the enzymes involved in steroid hydroxylation, particularly cytochrome P450 monooxygenases (CYPs). researchgate.netmdpi.com
Molecular evolution strategies, such as random mutagenesis, have been successfully applied to improve the hydroxylation activity of steroid-hydroxylating CYPs. nih.gov For example, after two generations of directed evolution, the catalytic efficiency (kcat/Km) of a CYP106A2 enzyme for 11-deoxycortisol hydroxylation was improved by more than four-fold. nih.gov Structure-guided rational design is another effective approach. By analyzing the crystal structure of a P450 enzyme, specific amino acid residues in the active site can be identified and mutated to enhance substrate binding and conversion efficiency. asm.org
The identification and characterization of novel steroid hydroxylases from various microorganisms also contribute to this field. For instance, the enzyme responsible for 11α-hydroxylation in Rhizopus oryzae, CYP509C12, has been identified and functionally expressed in other host organisms like fission yeast. nih.govresearchgate.net Co-expression of this enzyme with its natural redox partner has been shown to improve electron transfer and significantly increase the production rate of 11α-hydroxyprogesterone. nih.gov
These genetic and enzymatic engineering approaches not only increase the yield of desired products but also provide a deeper understanding of the structure-function relationships of steroid-hydroxylating enzymes, paving the way for the development of more efficient biocatalysts for industrial applications. mdpi.com
Table 2: Examples of Genetic and Enzyme Engineering for Improved Steroid Hydroxylation
| Enzyme/Organism | Engineering Strategy | Target Steroid | Improvement | Reference |
|---|---|---|---|---|
| CYP106A2 | Directed Evolution (Random Mutagenesis) | 11-deoxycortisol | >4-fold improvement in kcat/Km | nih.gov |
| CYP154C2 | Structure-Guided Rational Design | Androstenedione (ASD), Testosterone (B1683101) (TES) | Enhanced conversion efficiency with high regio- and stereoselectivity | asm.org |
The use of whole-cell biocatalysts offers several advantages over purified enzymes, including the obviation of costly and time-consuming enzyme purification steps and the inherent presence of necessary cofactors and their regeneration systems. researchgate.netmit.edu In the context of 11α-acetoxyprogesterone production, whole cells of fungi like Aspergillus and Rhizopus are commonly used as biocatalysts for the initial 11α-hydroxylation of progesterone. researchgate.netresearchgate.net
Immobilization of whole cells is a technique employed to enhance the stability and reusability of the biocatalyst, which is crucial for the economic viability of industrial processes. researchgate.net For example, Aspergillus terreus mycelia have been successfully immobilized on hydrophobic matrices like polytetrafluoroethylene (PTFE). researchgate.net These immobilized cells have demonstrated higher yields compared to free cells and can be reused for multiple successive cycles with only a minor loss of activity. researchgate.net The optimization of immobilization parameters, such as the concentration of the support material, can further enhance the transformation activity. researchgate.net
Whole-cell biocatalysis is not without its challenges, such as potential substrate toxicity and mass transfer limitations due to the low solubility of steroids. mdpi.com However, the development of robust and efficient whole-cell biocatalyst systems remains a key focus in the industrial production of steroid intermediates.
Genetic Engineering and Enzyme Evolution for Enhanced Yields
Role as a Precursor in Synthesis of Other Steroidal Compounds
11α-Acetoxyprogesterone is a valuable intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of a wide range of corticosteroids and other hormonal drugs. researchgate.netdntb.gov.ua The introduction of the 11α-acetoxy group is a critical step that facilitates further chemical or microbial modifications to produce potent anti-inflammatory agents like hydrocortisone (B1673445), prednisone, and prednisolone. researchgate.netresearchgate.net
Furthermore, metabolites of 11α-hydroxyprogesterone, the direct precursor to 11α-acetoxyprogesterone, have been shown to be substrates for other steroidogenic enzymes. For instance, 11α-hydroxyprogesterone can be metabolized by steroid-5α-reductase and cytochrome P450 17α-hydroxylase/17,20-lyase to produce various other steroid derivatives. nih.gov This highlights the central role of the 11α-hydroxylated progesterone scaffold in the synthesis of a diverse array of bioactive steroidal compounds.
Sustainability and Green Chemistry Aspects of Biocatalytic Synthesis
The production of 11α-acetoxyprogesterone via biocatalytic routes aligns well with the principles of green chemistry and sustainability. brynmawr.eduresearchgate.net Biocatalysis offers several environmental and economic advantages over traditional chemical synthesis methods. tudelft.nl
One of the key benefits is the use of mild reaction conditions, such as ambient temperature and pressure, which reduces energy consumption. acs.org Biocatalytic processes are also highly selective, minimizing the formation of unwanted byproducts and reducing the need for extensive purification steps. acs.org This high selectivity often eliminates the necessity for protecting groups, further streamlining the synthetic process and reducing chemical waste. acs.org
The use of renewable raw materials and biodegradable catalysts (enzymes and microorganisms) is another significant aspect of the sustainability of these processes. acs.org Advances in genetic and metabolic engineering are continuously improving the efficiency of microbial strains, leading to higher yields and productivity, which contributes to the economic viability of these green manufacturing processes. mdpi.com The development of whole-cell biocatalysis and enzyme immobilization techniques further enhances sustainability by allowing for the reuse of the biocatalyst over multiple reaction cycles. tudelft.nl
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 11-deoxycortisol |
| 11α-Acetoxyprogesterone |
| 11α-hydroxyandrostenedione |
| 11α-hydroxydihydroprogesterone |
| 11α-hydroxyprogesterone |
| 11β,17α-dihydroxyprogesterone |
| 11β-hydroxyandrostenedione |
| 11β-hydroxyprogesterone |
| 11β-hydroxytestosterone |
| 11-ketoprogesterone |
| 11-ketotestosterone |
| 21-deoxycortisol |
| 5α-androsta-3,17-dione |
| 6β,11α-dihydroxyprogesterone |
| 6β-hydroxyprogesterone |
| Acetic anhydride (B1165640) |
| Acetone (B3395972) |
| Acetyl chloride |
| Aldosterone |
| Androst-4-ene-3,17-dione |
| Androstenedione |
| Atorvastatin |
| Benzoate |
| Boldenone |
| Canrenone |
| Citral |
| Citronellol |
| Corticosterone (B1669441) |
| Cortisol |
| Cortisone (B1669442) |
| Dexamethasone |
| DHEA |
| Diosgenin |
| Epiandrosterone |
| Estrone |
| Ethyl 4-chloro-3-oxobutanoate |
| Formate |
| Fumaric acid |
| Glucose |
| Glucuronide |
| Glycyrrhetinic acid |
| Hydrocortisone |
| Hydroxy citronellal |
| Lactic acid |
| Medroxyprogesterone (B1676146) acetate (B1210297) |
| Nandrolone |
| Penicillic acid |
| Prednisolone |
| Prednisone |
| Pregnenolone |
| Progesterone |
| Propionate |
| Pyridine |
| Resorcinol |
| Sitagliptin |
| Sitosterol |
| Testosterone |
| Viomellin |
Future Directions and Emerging Research Avenues for 11α Acetoxyprogesterone
Novel Biocatalysts and Engineered Systems
The synthesis of 11α-acetoxyprogesterone has traditionally relied on microbial hydroxylation of progesterone (B1679170) to 11α-hydroxyprogesterone, followed by chemical acetylation. vulcanchem.com A significant future direction lies in the discovery and engineering of novel biocatalysts to streamline and improve this process.
Key Research Areas:
Whole-Cell Biotransformation: The use of whole-cell microorganisms, particularly filamentous fungi, remains a cornerstone of steroid biotransformation due to the inherent cofactor regeneration and protection of enzymes. researchgate.netacs.org Future work will likely focus on screening new fungal species and optimizing fermentation conditions. For instance, research on Aspergillus terreus immobilized on hydrophobic matrices like polytetrafluoroethylene (PTFE) has shown higher yields and stability, suggesting a path for developing robust, reusable biocatalytic systems. researchgate.net
Engineered Enzymes: There is a growing interest in moving beyond "black-box" whole-cell systems to using isolated, and often engineered, enzymes. acs.orgacs.org This includes identifying and characterizing novel steroid-modifying enzymes such as hydroxylases, acetyltransferases, and cytochrome P450s from diverse microbial sources. nih.govjmb.or.krnih.gov Engineering these enzymes could enhance substrate specificity, reaction rates, and stability. For example, the discovery of a steroidal glycoside acetyltransferase (EcSGA1) in E. coli that can acetylate steroid glucosides points towards the potential for finding or engineering enzymes that can directly acetylate the 11α-hydroxyl group of 11α-hydroxyprogesterone with high efficiency. nih.gov
Immobilized Systems: Immobilization of microbial cells or enzymes offers advantages in terms of catalyst stability, reusability, and process control. mdpi.comresearchgate.netfrontiersin.org Research into new immobilization matrices and techniques is crucial. Studies using Aspergillus terreus immobilized in PTFE for producing 11α-hydroxyprogesterone demonstrated retained activity over multiple cycles, highlighting the potential of this approach for industrial application. researchgate.net
| Biocatalyst | Transformation Step | Key Findings/Potential | Reference |
|---|---|---|---|
| Aspergillus nidulans VKPM F-1069 | Progesterone → 11α-hydroxyprogesterone → 11α-acetoxyprogesterone | Demonstrates the natural occurrence of both hydroxylation and subsequent acetylation in a single organism. | mdpi.com |
| Rhizopus microsporus var. oligosporus | Progesterone → 11α-hydroxyprogesterone | Efficiently hydroxylates progesterone with a yield of 76.48% in 3 days. | researchgate.net |
| Aspergillus terreus (immobilized) | Progesterone → 11α-hydroxyprogesterone | Immobilization on PTFE enhanced yield and allowed for reuse over 8 cycles with 84% retained activity. | researchgate.net |
| E. coli steroidal glucoside acetyltransferase (EcSGA1) | Acetylation of steroid glucosides | First identified steroidal glycoside acyltransferase, suggesting a potential source for enzymes capable of direct steroid acetylation. | nih.gov |
Advanced Spectroscopic and Structural Biology Studies
To fully harness and engineer biocatalysts, a deep understanding of their structure and function is essential. Advanced spectroscopic and structural biology techniques are critical for elucidating the molecular details of how enzymes like cytochrome P450s recognize and transform steroid substrates. nih.govuniv-lille1.frsouthampton.ac.ukelsevier.com
Key Research Areas:
X-ray Crystallography: Determining the high-resolution crystal structures of steroid-modifying enzymes, both alone and in complex with substrates like progesterone or 11α-acetoxyprogesterone, provides invaluable insights. nih.gov For example, structural studies of CYP142 enzymes from Mycobacterium species have revealed the specific binding modes of steroids, explaining the enzyme's selectivity for certain oxidation reactions. acs.org Such information is foundational for rational protein engineering.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure, dynamics, and interactions of both the enzyme and the steroid substrate in solution, complementing the static picture from crystallography.
Other Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry are vital for identifying and quantifying transformation products, as demonstrated in numerous biotransformation studies. mdpi.comnih.gov
Integration with 'Omics' Technologies (e.g., Metabolomics, Proteomics in research models)
'Omics' technologies offer a systems-level view of the biological processes involved in the production and effect of 11α-acetoxyprogesterone in various research models.
Key Research Areas:
Proteomics: Quantitative proteomics can identify and quantify the proteins expressed by a microorganism during steroid transformation. nih.govasm.org This can reveal which enzymes are upregulated and potentially involved in the process, including key hydroxylases and dehydrogenases. nih.gov For instance, proteomic analysis of Aspergillus ochraceus under different conditions identified changes in proteins related to steroid biosynthesis, offering clues to optimize production. nih.gov Comparative proteomics across different fungal species can also identify conserved proteins that could be targets for broad-spectrum antifungal development. mdpi.com
Metabolomics: Metabolomics studies can map the metabolic pathways affected by the introduction of progesterone or 11α-acetoxyprogesterone. researcher.life This can help identify not only the direct transformation products but also downstream metabolites, providing a more complete picture of the compound's fate and effects in a biological system. dntb.gov.uauitm.edu.my Recent research has used metabolomics to identify new hydroxylated metabolites from the biotransformation of 11α-acetoxyprogesterone by the endophytic fungus Phyllosticta sp. researcher.life
Computational Chemistry and Molecular Dynamics Simulations of Interactions
Computational approaches are becoming increasingly powerful in predicting and explaining the interactions between steroids and proteins, guiding experimental work.
Key Research Areas:
Molecular Docking: This technique predicts the preferred orientation of a ligand (like 11α-acetoxyprogesterone) when bound to a receptor or enzyme active site. biointerfaceresearch.comresearchgate.net It can be used to screen virtual libraries of enzymes against the steroid or to understand why certain enzymes are more effective than others.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the dynamics of their interaction. nih.govsemanticscholar.org Studies on progesterone receptor binding have used MD simulations to analyze how different steroid analogues are recognized and to understand the importance of specific interactions, such as those with water molecules in the binding pocket. nih.govnih.gov These methods can be applied to model the interaction of 11α-acetoxyprogesterone with steroid-modifying enzymes to understand the catalytic mechanism and guide protein engineering efforts.
| Technique | Application to 11α-Acetoxyprogesterone Research | Example/Potential Insight | Reference |
|---|---|---|---|
| Proteomics (iTRAQ) | Identify enzymes involved in steroid metabolism in fungi. | Analysis of Aspergillus ochraceus revealed upregulation of ergosterol (B1671047) synthesis pathway proteins. | nih.gov |
| Metabolomics | Identify novel biotransformation products and metabolic effects. | Guided the discovery of a new hydroxylated metabolite of 11α-acetoxyprogesterone from Phyllosticta sp. | researcher.lifedntb.gov.ua |
| Molecular Docking | Predict binding modes of steroids in enzyme active sites. | Used to study the binding of progesterone derivatives to the progesterone receptor. | biointerfaceresearch.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Analyze the stability and dynamics of steroid-protein complexes. | Revealed the importance of a water molecule in the hydrogen bonding network for progesterone receptor binding. | nih.gov |
Exploration in New Biological Models (Excluding Human Clinical Applications)
Research into the effects and metabolism of 11α-acetoxyprogesterone is expanding into diverse biological models, revealing new activities and metabolic pathways outside of its traditional role in pharmaceutical synthesis.
Key Research Areas:
Fungal Models: Beyond their use in biotransformation, fungi are also models for studying the biological effects of steroids. Progesterone and its derivatives can inhibit fungal growth, and high-affinity progesterone-binding sites have been identified in species like Rhizopus nigricans and Candida albicans. mdpi.com Understanding how 11α-acetoxyprogesterone interacts with these targets could open avenues for novel antifungal strategies.
Endophytic Fungi: Endophytic fungi, which live within plant tissues, are a rich source of novel bioactive compounds and biocatalysts. dntb.gov.uaresearchgate.net Recent studies have shown that endophytic fungi like Phyllosticta sp. can metabolize 11α-acetoxyprogesterone into new hydroxylated derivatives with cytotoxic activity, highlighting these organisms as a promising area for discovering new compounds and enzymes. researcher.liferesearchgate.netresearchgate.net
Invertebrate Models: The identification of 11α-acetoxyprogesterone in the soft tissue extract of the garden snail Helix aspersa is intriguing. mdpi.comacs.org This extract exhibited antifungal activity, suggesting that the compound may play a defensive role in this organism. Further investigation in such models could uncover previously unknown ecological roles and bioactivities.
Engineered Mammalian Cells: Mammalian cell lines, such as HEK293, can be engineered to express steroid-modifying enzymes from various sources (including bacteria) to create novel steroids. harvard.edu This synthetic biology approach could use 11α-acetoxyprogesterone or its precursors as substrates to generate a library of novel steroid molecules for screening in various non-clinical research applications. harvard.edunih.gov
Q & A
Q. What in vivo models evaluate the teratogenic potential of 11α-ACETOXYPROGESTERONE, considering interspecies metabolic differences?
- Methodological Answer : Use pregnant rodent models (rats/mice) with gestational exposure (GD6–15). Compare outcomes (fetal malformations, resorption rates) to controls. Interspecies metabolism is profiled via liver microsome assays (LC-MS metabolite identification). Ethical approval (IACUC) ensures compliance with 3R principles .
Data Presentation Guidelines
- Table 1 : Example variables for synthesis optimization (Factors: Catalyst type, Temperature, Solvent; Responses: Yield, Purity, Enantiomeric Excess) .
- Table 2 : Assay parameters for progestogenic activity (Cell line, Incubation time, PR isoform ratio, EC₅₀) .
Ethical and Documentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
